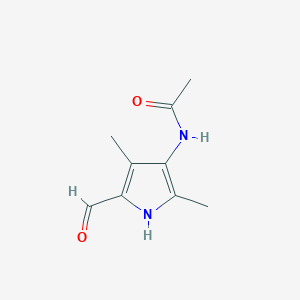![molecular formula C17H32GdN4O7 B13817840 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)
2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium, also known as gadoteric acid, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). This compound is a complex of gadolinium with a macrocyclic ligand, which enhances its stability and reduces the risk of releasing free gadolinium ions, which can be toxic.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium involves the complexation of gadolinium ions with a macrocyclic ligand. The ligand is typically synthesized through a multi-step process that includes the formation of the macrocyclic ring and the introduction of carboxymethyl and hydroxypropyl groups. The final step involves the addition of gadolinium ions to form the complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control to ensure it meets the required standards for medical use.
化学反应分析
Types of Reactions: 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The complexation reaction typically involves gadolinium chloride or gadolinium nitrate as the source of gadolinium ions. The reaction is carried out in an aqueous solution, often at elevated temperatures to facilitate the formation of the complex.
Major Products: The major product of the reaction is the gadolinium complex, which is isolated and purified for use as a contrast agent in MRI.
科学研究应用
2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying complexation reactions and the behavior of gadolinium complexes. In biology and medicine, it is used as a contrast agent in MRI to enhance the visibility of internal structures, aiding in the diagnosis of various conditions.
作用机制
The primary mechanism of action of 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium is its ability to enhance the contrast of images in MRI. The gadolinium ion has paramagnetic properties, which affect the relaxation times of nearby water protons, leading to enhanced image contrast. The macrocyclic ligand stabilizes the gadolinium ion, preventing its release and reducing toxicity.
相似化合物的比较
Similar compounds include other gadolinium-based contrast agents such as gadopentetate dimeglumine and gadobutrol. Compared to these compounds, 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium offers enhanced stability due to its macrocyclic structure, reducing the risk of gadolinium release and associated toxicity.
List of Similar Compounds:- Gadopentetate dimeglumine
- Gadobutrol
- Gadoteridol
- Gadoversetamide
属性
分子式 |
C17H32GdN4O7 |
|---|---|
分子量 |
561.7 g/mol |
IUPAC 名称 |
2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium |
InChI |
InChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28); |
InChI 键 |
ZGFNGGUWNROSAD-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O.[Gd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)

![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)

